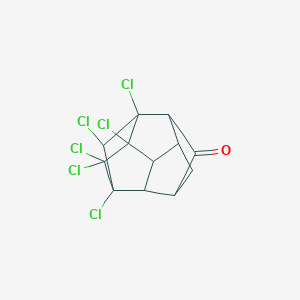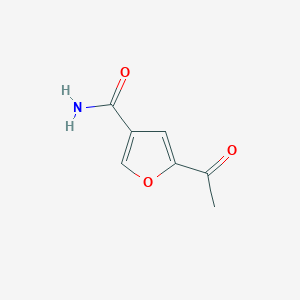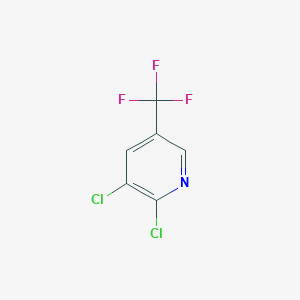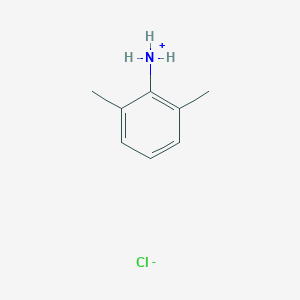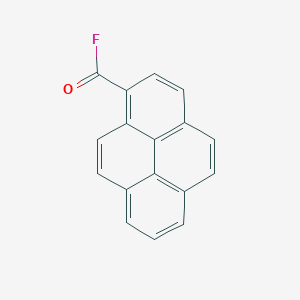
Pyrene-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-1-carbonyl fluoride (P1CF) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a fluorogenic probe that reacts with amino acids and peptides to form fluorescent derivatives. P1CF has been used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Aplicaciones Científicas De Investigación
Pyrene-1-carbonyl fluoride has been widely used as a fluorescent probe for detecting amino acids and peptides. It has been used to study enzyme kinetics, protein-protein interactions, and protein conformational changes. Pyrene-1-carbonyl fluoride has also been used to study the activity of proteases and peptidases, as well as the binding of peptides to receptors.
Mecanismo De Acción
Pyrene-1-carbonyl fluoride reacts with the amino group of amino acids and peptides to form fluorescent derivatives. The reaction involves the formation of an amide bond between the carbonyl group of Pyrene-1-carbonyl fluoride and the amino group of the amino acid or peptide. The resulting fluorescent derivative emits light at a wavelength of 400-500 nm upon excitation at 340-360 nm.
Efectos Bioquímicos Y Fisiológicos
Pyrene-1-carbonyl fluoride has been shown to have low toxicity and does not interfere with enzyme activity or protein function. It has been used to study the binding of peptides to receptors and the activity of proteases and peptidases. Pyrene-1-carbonyl fluoride has also been used to study protein conformational changes and protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyrene-1-carbonyl fluoride in lab experiments include its high sensitivity and specificity for detecting amino acids and peptides. It is also relatively easy to use and does not require complex instrumentation. However, Pyrene-1-carbonyl fluoride has some limitations, including its limited solubility in water and its sensitivity to pH and temperature.
Direcciones Futuras
There are several future directions for the use of Pyrene-1-carbonyl fluoride in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Pyrene-1-carbonyl fluoride could also be used to study the structure and function of membrane proteins, which are important targets for drug development. Additionally, Pyrene-1-carbonyl fluoride could be used to study the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Conclusion:
In conclusion, Pyrene-1-carbonyl fluoride is a promising tool for scientific research due to its unique properties as a fluorogenic probe. It has been used in various fields of research, including biochemistry, molecular biology, and pharmacology. Pyrene-1-carbonyl fluoride has several advantages, including its high sensitivity and specificity for detecting amino acids and peptides. However, it also has some limitations, including its limited solubility in water and sensitivity to pH and temperature. Overall, Pyrene-1-carbonyl fluoride has the potential to be an important tool for advancing scientific research in the future.
Métodos De Síntesis
Pyrene-1-carbonyl fluoride can be synthesized by reacting pyrene-1-carboxylic acid with thionyl chloride and then treating the resulting pyrene-1-carbonyl chloride with potassium fluoride. The reaction yields Pyrene-1-carbonyl fluoride, which is a yellowish powder with a melting point of 87-88°C.
Propiedades
Número CAS |
138143-24-5 |
|---|---|
Nombre del producto |
Pyrene-1-carbonyl fluoride |
Fórmula molecular |
C17H9FO |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
pyrene-1-carbonyl fluoride |
InChI |
InChI=1S/C17H9FO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
Clave InChI |
PKUXJHNVOXZUEX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F |
Otros números CAS |
138143-24-5 |
Sinónimos |
pyrene-1-carbonyl fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



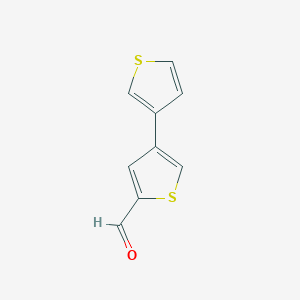
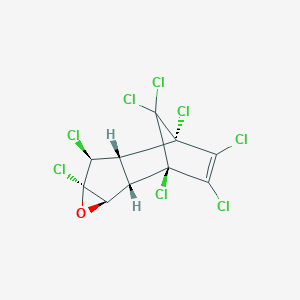

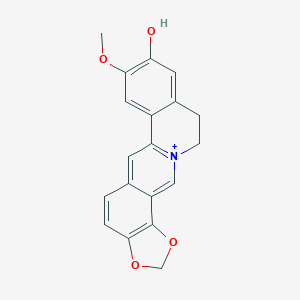
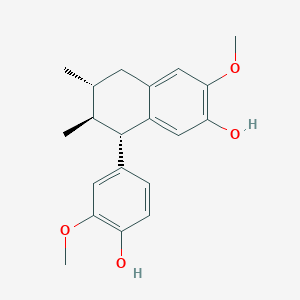
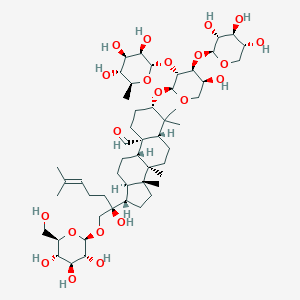
![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)
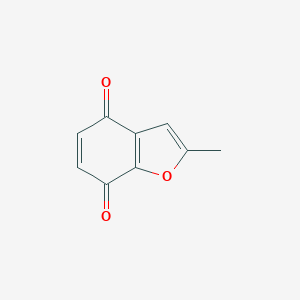
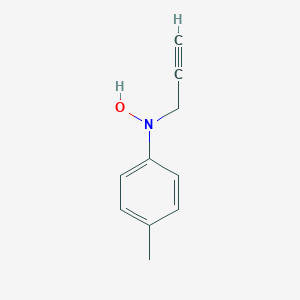
![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
